

Technical Guide: Boc-His(Z)-OH in Peptide Synthesis

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Compound of Interest

Compound Name: *Boc-His(Z)-OH*

Cat. No.: *B558410*

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Introduction

α -tert-Butoxycarbonyl-N τ -benzyloxycarbonyl-L-histidine, commonly referred to as **Boc-His(Z)-OH** (CAS Number: 50305-43-6), is a crucial protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The strategic use of the Boc (tert-butyloxycarbonyl) group for the α -amino function and the benzyloxycarbonyl (Z or Cbz) group for the imidazole side chain of histidine offers specific advantages in the synthesis of complex peptides. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key considerations for the effective application of **Boc-His(Z)-OH** in peptide synthesis.

Histidine presents a unique challenge in peptide synthesis due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions and racemization.^[1] The protection of the imidazole nitrogen is therefore critical. The Z group, in this case, provides robust protection under the acidic conditions used for Boc-group removal, minimizing the risk of side-chain acylation and other undesirable reactions.

Physicochemical and Spectroscopic Data

Accurate characterization of **Boc-His(Z)-OH** is fundamental for its successful application. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physicochemical Properties of **Boc-His(Z)-OH**

Property	Value
CAS Number	50305-43-6[2]
Molecular Formula	C ₁₉ H ₂₃ N ₃ O ₆ [3]
Molecular Weight	389.4 g/mol [2]
Appearance	White to off-white powder
Purity (HPLC)	≥98%
Melting Point	Data not consistently available
Optical Rotation	Data not consistently available
Solubility	Soluble in DMF, DCM, and other common organic solvents
Storage	Store at -20°C for long-term stability

Table 2: Spectroscopic Data for **Boc-His(Z)-OH**

Spectroscopic Technique	Characteristic Features
^1H NMR	Expected signals include those for the Boc group (singlet, ~1.4 ppm), the Z group (aromatic protons ~7.3 ppm and benzylic protons ~5.2 ppm), and the histidine backbone and imidazole ring protons.
^{13}C NMR	Key resonances are expected for the carbonyl carbons of the Boc (~155 ppm) and Z (~154 ppm) groups, the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), and the carbons of the histidine backbone and imidazole ring. ^[4]
FT-IR (KBr, cm^{-1})	Characteristic absorption bands include N-H stretching (~3300-3400 cm^{-1}), C=O stretching of the urethane and carboxylic acid groups (~1680-1750 cm^{-1}), and aromatic C-H stretching (~3000-3100 cm^{-1}).
Mass Spectrometry (ESI-MS)	Expected $[\text{M}+\text{H}]^+$ of approximately 390.16 g/mol.

Experimental Protocols

The following protocols are representative of the use of **Boc-His(Z)-OH** in Boc-based solid-phase peptide synthesis.

Protocol 1: Boc Deprotection

This procedure details the removal of the N α -Boc group to expose the free amine for the subsequent coupling reaction.

Materials:

- Peptide-resin with N-terminal **Boc-His(Z)-OH**
- Trifluoroacetic acid (TFA)

- Dichloromethane (DCM)
- Diisopropylethylamine (DIEA)
- Dimethylformamide (DMF)
- Methanol

Procedure:

- Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
- Drain the DCM.
- Add a solution of 25-50% TFA in DCM to the resin.
- Agitate the mixture for 20-30 minutes at room temperature.
- Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
- To neutralize the resulting trifluoroacetate salt, wash the resin with a 5-10% solution of DIEA in DCM (2 times for 2 minutes each).
- Wash the resin with DCM (3-5 times) and then with DMF to prepare for the next coupling step.
- A Kaiser test can be performed to confirm the presence of the free primary amine.

Protocol 2: Coupling of the Subsequent Amino Acid

This protocol describes the coupling of the next Boc-protected amino acid to the deprotected N-terminus of the histidine residue.

Materials:

- Deprotected peptide-resin from Protocol 1
- Boc-protected amino acid

- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- DMF

Procedure:

- In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
- Cool the solution to 0°C.
- Add DIC (2-4 equivalents) to the solution and allow for pre-activation by stirring for 10-15 minutes.
- Add the activated amino acid solution to the swollen and neutralized peptide-resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the completion of the coupling reaction using a Kaiser test (a negative result indicates completion).
- After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Key Considerations and Side Reactions

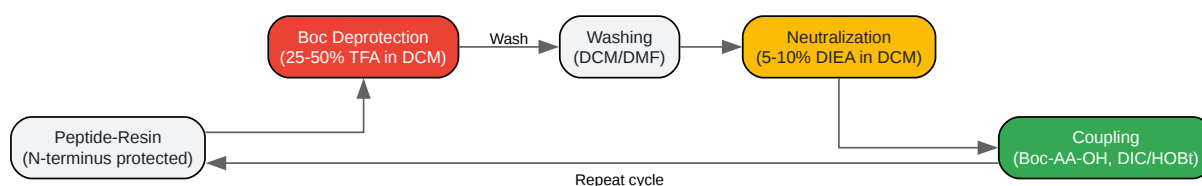
The use of **Boc-His(Z)-OH** requires careful consideration of potential side reactions to ensure the synthesis of a high-purity peptide.

- **Racemization:** Histidine is particularly susceptible to racemization during the activation step of the coupling reaction. The imidazole side chain can act as an intramolecular base, leading to the loss of stereochemical integrity.^[5] The use of coupling additives like HOBt is crucial to suppress this side reaction.^[1]
- **Side-Chain Acylation:** The nucleophilic imidazole ring can be acylated by the activated carboxyl group of another amino acid. The Z-protection of the τ -nitrogen mitigates this risk.

- Deprotection of the Z Group: The benzyloxycarbonyl (Z) group is stable to the acidic conditions of Boc deprotection (TFA). It is typically removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or by catalytic hydrogenation.

Visualizing Workflows and Relationships

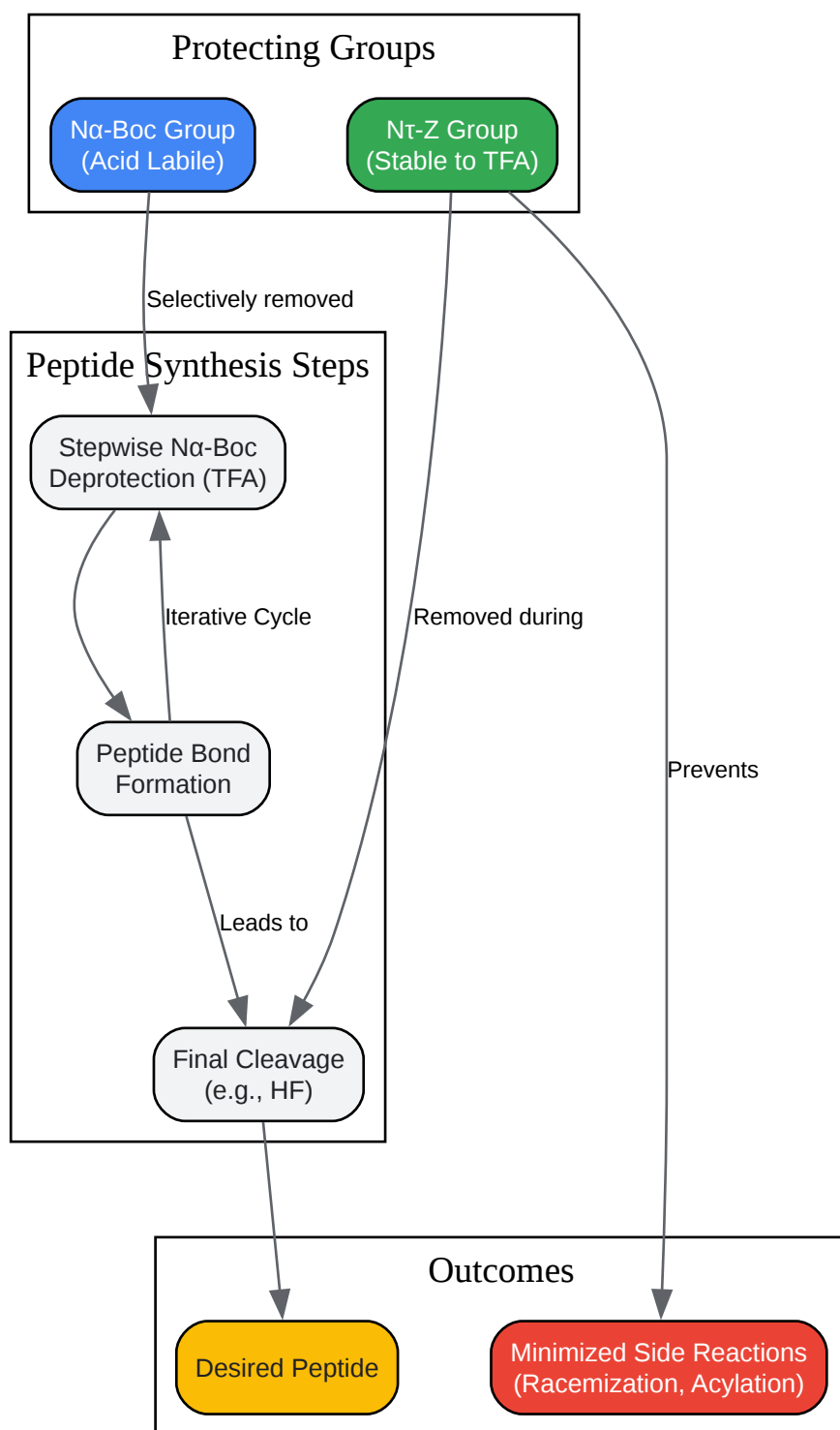
Boc-SPPS Cycle using Boc-His(Z)-OH



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Caption: General workflow for the incorporation of an amino acid using Boc-SPPS.

Logical Relationships in Boc-His(Z)-OH Application



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Caption: Logical relationships of protecting groups and synthesis steps for **Boc-His(Z)-OH**.

Conclusion

Boc-His(Z)-OH is a valuable reagent for the synthesis of histidine-containing peptides, particularly when robust side-chain protection is required. Its use in a Boc-SPPS strategy allows for the selective removal of the N α -Boc group while the Z group remains intact, effectively preventing common side reactions associated with the histidine imidazole ring. By following established protocols for deprotection and coupling, and with careful consideration of potential side reactions, researchers can successfully incorporate this derivative into complex peptide sequences, facilitating advancements in drug discovery and development.

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